molecular formula C17H16OS B13090078 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13090078
M. Wt: 268.4 g/mol
InChI Key: JKQGSMIMTLFISV-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a 3-methylphenyl group

Preparation Methods

The synthesis of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylpropanoyl chloride with thiobenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles like amines or alcohols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds, such as:

    2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group. The difference in the position of the methyl group can lead to variations in reactivity and biological activity.

    3-(2-Methylphenyl)propionic acid: This compound is structurally related but lacks the thiobenzaldehyde group. It is used as a building block in organic synthesis and has different chemical properties and applications.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-[3-(3-methylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-5-4-6-14(11-13)9-10-17(18)16-8-3-2-7-15(16)12-19/h2-8,11-12H,9-10H2,1H3

InChI Key

JKQGSMIMTLFISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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